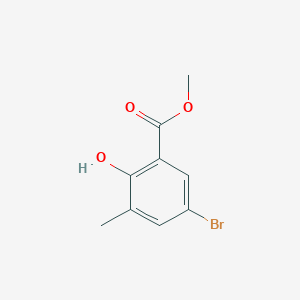

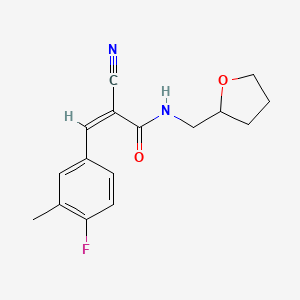

![molecular formula C16H19FN2O3S B2515477 (Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-19-4](/img/structure/B2515477.png)

(Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate" is a chemical entity that appears to be related to thiazole derivatives. Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen within a five-membered ring structure. These compounds are known for their diverse biological activities and are often explored for their potential as pharmaceutical agents. Although the provided papers do not directly discuss this specific compound, they do provide insights into related thiazole derivatives and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The papers provided discuss the synthesis of related thiazole derivatives. For instance, the efficient preparation of a thiadiazole derivative, which is structurally similar to thiazoles, is described in the first paper. This compound was synthesized from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile, indicating that fluorine-containing groups and imino functionalities are key features in these syntheses . The second paper details the synthesis of a thiazolidinone derivative, which is another thiazole-related compound. The synthesis involved the reaction of ethyl acetoacetate with phenyl isothiocyanate and ethyl chloroacetate, followed by a reaction with dimethylformamide-dimethylacetal . These methods could potentially be adapted for the synthesis of "(Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate" by incorporating the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray crystallography was used in both papers to unambiguously determine the stereochemical structures of the synthesized compounds . This technique is crucial for confirming the geometry of the molecules, particularly the (Z)-configuration of the double bonds present in these compounds. Computational studies, such as those using the B3LYP/6-31G(d,p) method, were also employed to optimize the geometric parameters and predict NMR spectra, which can be useful for characterizing similar compounds .

Chemical Reactions Analysis

The papers do not provide detailed information on the chemical reactions specific to "(Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate." However, they do mention reactions that are relevant to thiazole chemistry, such as the formation of thiazolidinone rings and the use of isothiocyanates . These reactions are important for constructing the core thiazole structure and introducing various substituents that can alter the compound's physical, chemical, and biological properties.

Physical and Chemical Properties Analysis

While the papers do not discuss the physical and chemical properties of the specific compound , they do provide insights into the properties of related compounds. For example, the synthesized thiazolidinone compounds were found to have moderate cytotoxic activity, suggesting potential as anticancer agents . The natural charges at different atomic sites were also predicted, which can influence the reactivity and interactions of the molecule with biological targets . These findings can be extrapolated to infer that "(Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate" may also exhibit interesting biological activities and interactions based on its structural features.

Mécanisme D'action

Target of Action

The primary target of (Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate is tyrosinase , an enzyme that plays a crucial role in the production of melanin . Inhibiting tyrosinase is an important goal to prevent melanin accumulation in skin and thereby to inhibit pigmentation disorders .

Mode of Action

(Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate interacts with tyrosinase, inhibiting its activity. This compound has a stronger affinity with tyrosinase than other known inhibitors, forming multiple hydrogen bonds and a hydrophobic interaction with residues of tyrosinase . This strong binding affinity results in effective inhibition of the enzyme.

Biochemical Pathways

The inhibition of tyrosinase by (Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate affects the melanogenesis pathway. Melanogenesis is the process by which melanin is produced in melanocytes, and tyrosinase is a key enzyme in this pathway. By inhibiting tyrosinase, this compound prevents the production of melanin, thereby affecting skin pigmentation .

Result of Action

The result of the action of (Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate is a decrease in melanogenesis. In studies, melanogenesis was notably decreased by treatment with this compound . This leads to a reduction in skin pigmentation, making the compound potentially useful in cosmetics and treatments for pigmentation disorders .

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-[2-(2,2-dimethylpropanoylimino)-6-fluoro-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O3S/c1-5-22-13(20)9-19-11-7-6-10(17)8-12(11)23-15(19)18-14(21)16(2,3)4/h6-8H,5,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFQSBLIMWXTHLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

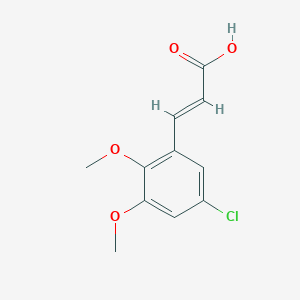

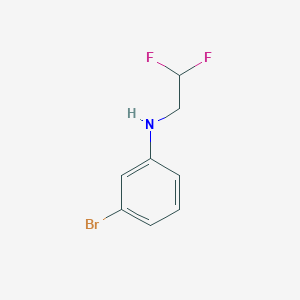

![(2E)-3-[(3,4-difluorophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2515395.png)

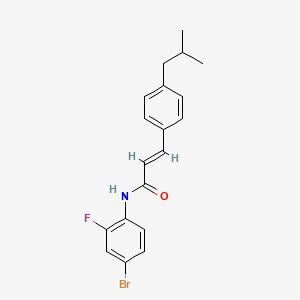

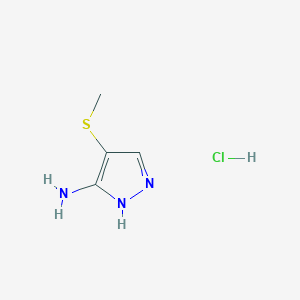

![Methyl 8-hydroxy-2-[(4-methoxyphenyl)methyl]-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B2515397.png)

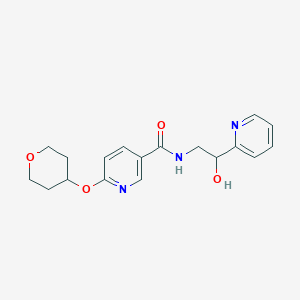

![Ethyl 5-(2-(benzylthio)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2515398.png)

![2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2515402.png)

![4-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-hydroxypropyl)butanamide](/img/structure/B2515406.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(naphthalen-2-yl)amino]acetamide](/img/structure/B2515412.png)

![N-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)